Cas no 10075-78-2 (2,7-Bis-(methylthio)naphthalene)

2,7-Bis-(methylthio)naphthalene is a sulfur-substituted naphthalene derivative characterized by its two methylthio (-SCH₃) functional groups positioned at the 2 and 7 locations on the aromatic ring. This compound exhibits notable stability and electron-rich properties, making it a valuable intermediate in organic synthesis, particularly for the development of conjugated systems and functional materials. Its rigid naphthalene backbone, combined with the electron-donating effects of the methylthio groups, enhances its utility in applications such as organic semiconductors, liquid crystals, and photochemical studies. The compound’s well-defined structure and reactivity also facilitate its use in cross-coupling reactions and as a building block for advanced polymeric materials.
2,7-Bis-(methylthio)naphthalene structure
10075-78-2 structure
商品名:2,7-Bis-(methylthio)naphthalene
CAS番号:10075-78-2
MF:C12H12S2
メガワット:220.35368
CID:137605
PubChem ID:26188731

2,7-Bis-(methylthio)naphthalene 化学的及び物理的性質

名前と識別子

    • Naphthalene,2,7-bis(methylthio)-
    • 2,7-Bis-(methylthio)naphthalene
    • 2,7-bis(methylsulfanyl)naphthalene
    • 2,7-Bis(methylthio)naphthalene
    • 10075-78-2
    • AKOS015852529
    • Naphthalene, 2,7-bis(methylthio)-
    • SCHEMBL21551821
    • DTXSID30649845
    • FT-0677513
    • MDL: MFCD06656542
    • インチ: InChI=1S/C12H12S2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3
    • InChIKey: SHZPAHLHBNVKJI-UHFFFAOYSA-N
    • ほほえんだ: CSC1=CC=C2C=CC(=CC2=C1)SC

計算された属性

  • せいみつぶんしりょう: 220.03800
  • どういたいしつりょう: 220.03804273g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

  • 密度みつど: 1.19
  • ふってん: 375.8ºC at 760 mmHg
  • フラッシュポイント: 190.1 ºC
  • 屈折率: 1.677
  • PSA: 50.60000
  • LogP: 4.28360

2,7-Bis-(methylthio)naphthalene セキュリティ情報

2,7-Bis-(methylthio)naphthalene 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2,7-Bis-(methylthio)naphthalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B486848-1mg
2,7-Bis-(methylthio)naphthalene
10075-78-2
1mg
$ 50.00 2022-06-07
TRC
B486848-2mg
2,7-Bis-(methylthio)naphthalene
10075-78-2
2mg
$ 65.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016609-100mg
2,7-Bis-(methylthio)naphthalene
10075-78-2 98%
100mg
1966CNY 2021-05-07
A2B Chem LLC
AA03406-100mg
Naphthalene, 2,7-bis(methylthio)-
10075-78-2 98%
100mg
$193.00 2024-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016609-100mg
2,7-Bis-(methylthio)naphthalene
10075-78-2 98%
100mg
1966.0CNY 2021-07-13
TRC
B486848-10mg
2,7-Bis-(methylthio)naphthalene
10075-78-2
10mg
$ 95.00 2022-06-07

2,7-Bis-(methylthio)naphthalene 関連文献

2,7-Bis-(methylthio)naphthaleneに関する追加情報

2,7-Bis-(methylthio)naphthalene: A Comprehensive Overview

2,7-Bis-(methylthio)naphthalene, also known by its CAS registry number CAS No. 10075-78-2, is a compound of significant interest in various fields of chemistry and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with two methylthio groups attached at the 2 and 7 positions. The structure of 2,7-Bis-(methylthio)naphthalene is characterized by its rigid aromatic framework and the presence of sulfur-containing substituents, which impart unique electronic and chemical properties to the molecule.

The synthesis of 2,7-Bis-(methylthio)naphthalene typically involves the substitution of hydrogen atoms on the naphthalene ring with methylthio groups. This process can be achieved through various methods, including nucleophilic aromatic substitution or coupling reactions. The choice of synthetic route depends on the specific conditions and reagents used, as well as the desired purity and yield of the final product.

2,7-Bis-(methylthio)naphthalene has been studied extensively for its potential applications in materials science. The compound exhibits interesting electronic properties due to the conjugation within the naphthalene ring system and the electron-donating effects of the methylthio groups. These properties make it a promising candidate for use in organic electronics, such as in light-emitting diodes (LEDs) or organic photovoltaic devices. Recent research has focused on optimizing the electronic characteristics of this compound to enhance its performance in these applications.

In addition to its electronic properties, 2,7-Bis-(methylthio)naphthalene has also been explored for its potential in drug design. The sulfur-containing substituents can interact with biological systems in specific ways, making this compound a valuable starting material for medicinal chemistry research. Studies have shown that derivatives of this compound may exhibit bioactivity against certain diseases, including cancer and inflammatory conditions.

The physical properties of 2,7-Bis-(methylthio)naphthalene are also worth noting. The compound is typically a solid at room temperature with a melting point around 150°C. It is sparingly soluble in water but dissolves well in organic solvents such as dichloromethane and THF. These solubility characteristics are important for its use in various chemical reactions and applications.

Recent advancements in computational chemistry have provided deeper insights into the structure-property relationships of 2,7-Bis-(methylthio)naphthalene. By using quantum mechanical calculations and molecular modeling techniques, researchers have been able to predict the electronic behavior of this compound under different conditions. These studies have highlighted the importance of the methylthio groups in modulating the electronic properties of the naphthalene framework.

In conclusion, 2,7-Bis-(methylthio)naphthalene, with its unique chemical structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its potential applications in organic electronics, drug design, and materials science make it a valuable compound for both academic and industrial investigations.

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